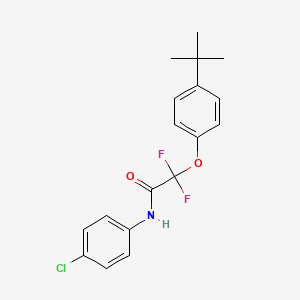

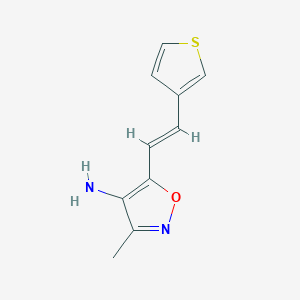

![molecular formula C10H16N4O4 B2925697 3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2287317-99-9](/img/structure/B2925697.png)

3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, also known as Azido-Valine, is a non-natural amino acid that has been widely used in scientific research applications. This compound is a derivative of valine and contains an azido group, which makes it a useful tool in bioconjugation and protein labeling.

Scientific Research Applications

C-H Functionalization and Redox-Annulations

The compound has been implicated in studies focusing on the C-H functionalization of cyclic amines, such as pyrrolidine. A particular study by Kang et al. (2015) demonstrates redox-annulations with α,β-unsaturated carbonyl compounds, highlighting a methodology for generating conjugated azomethine ylides followed by electrocyclization. This process facilitates the synthesis of ring-fused pyrrolines, which can be further oxidized or reduced to pyrrolidines, showcasing its utility in constructing complex molecular architectures (Kang, Richers, Sawicki, & Seidel, 2015).

N-Heterocyclic Building Blocks

Funt et al. (2020) explored the synthesis of 2H-Azirine-2-carbonyl azides as reactive heterocyclic building blocks. Their work involves the preparation of 2-(azidocarbonyl)-1H-pyrroles through a Ni(II)-catalyzed reaction, leading to Boc-protected α-aminopyrroles. This study underscores the potential of utilizing azide-functionalized compounds as precursors for the synthesis of nitrogen-rich heterocycles, which are valuable in medicinal chemistry and materials science (Funt, Krivolapova, Khoroshilova, Novikov, & Khlebnikov, 2020).

Peptide and Triazole Synthesis

The compound's framework has been applied in the synthesis of peptidotriazoles on solid phases, as demonstrated by Tornøe, Christensen, and Meldal (2002). Their work involves the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles integrated into peptide backbones or side chains. This method highlights the compatibility of azide-alkyne cycloaddition with solid-phase peptide synthesis, presenting a versatile tool for constructing modified peptides and triazoles (Tornøe, Christensen, & Meldal, 2002).

Organocatalytic Synthesis and Structural Diversity

Another application involves the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, as researched by Chen et al. (2009). Their approach utilizes a three-component 1,3-dipolar cycloaddition, enabling the rapid and efficient assembly of spirooxindole derivatives. This study emphasizes the role of such compounds in facilitating asymmetric catalysis and the synthesis of biologically relevant molecules (Chen, Wei, Luo, Xiao, & Gong, 2009).

properties

IUPAC Name |

3-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-9(2,3)18-8(17)14-5-4-10(6-14,7(15)16)12-13-11/h4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDONTCYAJPXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2925618.png)

![5-[(Z)-(4-methylphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2925619.png)

![1-methyl-3-(2-oxopropyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2925620.png)

![3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2925621.png)

![2-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2925622.png)

![2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2925630.png)

![N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925632.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone](/img/structure/B2925633.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethoxybenzamide](/img/structure/B2925636.png)